- Zuhause

- search for "deb1582495"

Sorry, we couldn't find anything regarding "

deb1582495

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

- Try our Structure Search tool

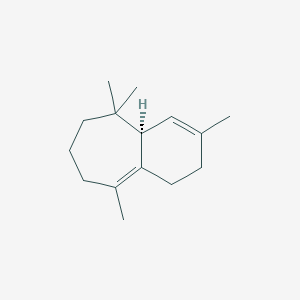

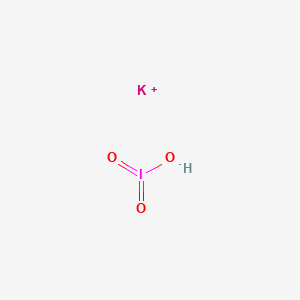

![Methyl iodide, [14C]](/img/structure/B100923.png)